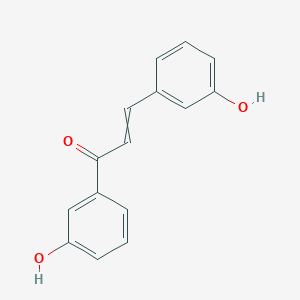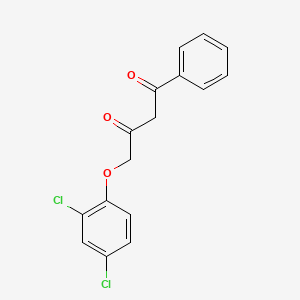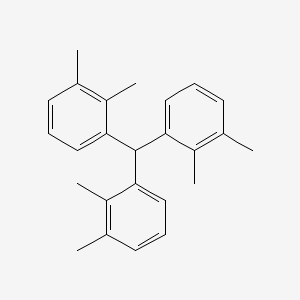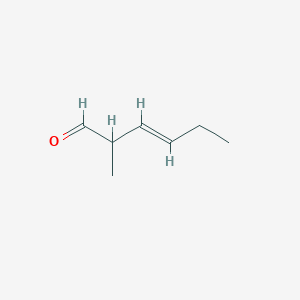
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one, also known as 3’,3-dihydroxychalcone, is an organic compound with the molecular formula C15H12O3. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:
Reagents: 3-hydroxybenzaldehyde and 3-hydroxyacetophenone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Claisen-Schmidt condensation reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated purification systems .
化学反応の分析
Types of Reactions
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for potential anticancer, antidiabetic, and neuroprotective effects.
Industry: Used in the development of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through various signaling pathways.
類似化合物との比較
1,3-Bis(3-hydroxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with hydroxyl groups at different positions.
1,3-Bis(2-hydroxyphenyl)prop-2-en-1-one: Hydroxyl groups at the ortho position.
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one: Methoxy groups instead of hydroxyl groups.
The uniqueness of this compound lies in its specific hydroxyl group positioning, which influences its reactivity and biological activity .
特性
CAS番号 |
142784-23-4 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
1,3-bis(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10,16-17H |
InChIキー |
UALHWTHYPDBXSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)


![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)

![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)

